![molecular formula C8H8BrN3 B12844461 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1142189-68-1](/img/structure/B12844461.png)
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are used in various therapeutic agents. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to the azaindole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE typically involves the bromination of 7-azaindole derivatives. One common method starts with 7-azaindole, which undergoes a series of reactions including hydrogenation, bromination, and dehydrogenation. For instance, 7-azaindole can be hydrogenated and reduced into 7-azaindoline using palladium carbon or Raney nickel catalysis. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromo-7-azaindoline, which is finally oxidized to form 5-bromo-7-azaindole .
Industrial Production Methods: In industrial settings, the preparation of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves similar steps but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. The use of readily available raw materials and mild reaction conditions is emphasized to ensure scalability and economic feasibility .
Análisis De Reacciones Químicas
Types of Reactions: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azaindole core.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Palladium carbon or Raney nickel are typically used as catalysts.
Substitution: Nucleophilic reagents such as sodium azide or organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azaindole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azaindole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, azaindole derivatives are known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and proliferation .
Comparación Con Compuestos Similares
5-BROMO-7-AZAINDOLE: Another azaindole derivative with similar biological activities.
7-AZAINDOLE: The parent compound from which many derivatives, including 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE, are synthesized.
6-AZAINDOLE: A positional isomer with different biological properties.
Uniqueness: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE is unique due to the presence of the amino, bromine, and methyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
1142189-68-1 |
|---|---|
Fórmula molecular |
C8H8BrN3 |
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12) |
Clave InChI |
ZJSQCICLEOZNRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CN=C2N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


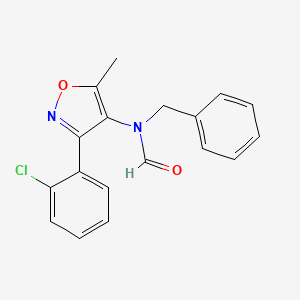
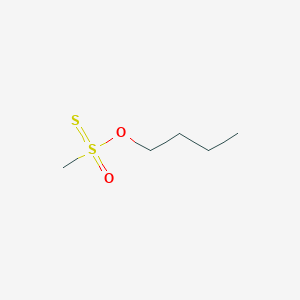


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)
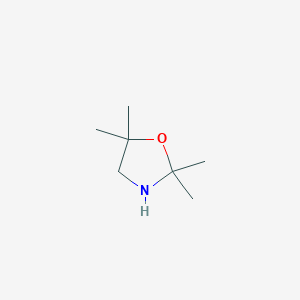
![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
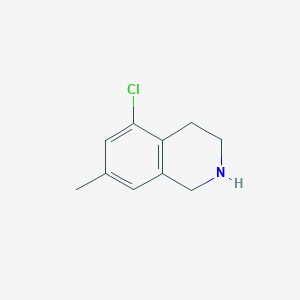

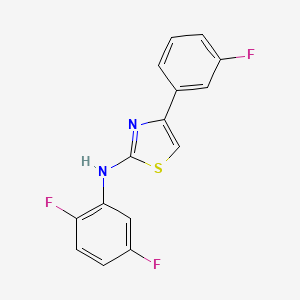
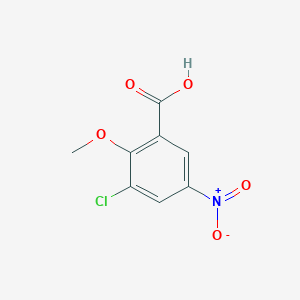
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
